N-Methoxy-N-methyl-beta-D-glucopyranosylamine
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Overview
Description
Preparation Methods
The synthesis of N-Methoxy-N-methyl-beta-D-glucopyranosylamine typically involves the reaction of beta-D-glucopyranosylamine with methoxy and methyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
N-Methoxy-N-methyl-beta-D-glucopyranosylamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to convert the compound into its oxidized form.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often resulting in the formation of simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-Methoxy-N-methyl-beta-D-glucopyranosylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and other organic molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-beta-D-glucopyranosylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The methoxy and methyl groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
N-Methoxy-N-methyl-beta-D-glucopyranosylamine can be compared with other similar compounds, such as:
N-Methyl-beta-D-glucopyranosylamine: Lacks the methoxy group, which affects its reactivity and applications.
N-Methoxy-beta-D-glucopyranosylamine: Lacks the methyl group, leading to different chemical properties and uses.
Beta-D-glucopyranosylamine: The parent compound without any methoxy or methyl groups, used as a basic building block in carbohydrate chemistry.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H17NO6 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(methyl)amino]oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c1-9(14-2)8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,3H2,1-2H3/t4-,5-,6+,7-,8-/m1/s1 |
InChI Key |
CEYYBXHCZIZBGB-JAJWTYFOSA-N |
Isomeric SMILES |
CN([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC |
Canonical SMILES |
CN(C1C(C(C(C(O1)CO)O)O)O)OC |
Origin of Product |
United States |
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